molecular formula C13H23BN2O2 B1395896 1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1082503-79-4

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1395896
CAS RN: 1082503-79-4
M. Wt: 250.15 g/mol
InChI Key: WCVMGDHLFGKAEC-UHFFFAOYSA-N
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Description

“1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the CAS Number 1082503-79-4 . It has a molecular formula of C13H23BN2O2 and a molecular weight of 250.14 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring which is substituted with ethyl and dimethyl groups, and a 1,3,2-dioxaborolan-2-yl group that contains a boron atom .


Physical And Chemical Properties Analysis

This compound is typically stored at temperatures between 2-8°C . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound is used as a raw material in the synthesis of similar compounds, where its structure is confirmed using various spectroscopy methods and X-ray diffraction. Density Functional Theory (DFT) calculations further validate the molecular structure, aligning with X-ray diffraction results (Liao et al., 2022).

  • Organic Intermediate with Heterocycle and Borate Functional Group : The compound serves as an organic intermediate, combining a pyrazole heterocycle and a borate functional group. Its synthesis through nucleophilic substitution reaction and the structure is confirmed using various spectroscopic techniques and single crystal X-ray diffraction (Yang et al., 2021).

Biological and Chemical Activity

  • Antibacterial Activity : Compounds derived from 3,5-dimethyl-1H-pyrazole, related to the queried compound, exhibit significant antibacterial activity. These compounds are synthesized and structurally characterized, showing effectiveness against several bacterial species (Al-Smaisim, 2012).

  • Corrosion Inhibitor Potential : Bipyrazolic-type organic compounds, closely related to the compound , have been studied for their corrosion inhibition efficiencies. DFT calculations help in understanding the reactivity and inhibition efficiencies of these compounds (Wang et al., 2006).

Advanced Material Synthesis

  • Intermediate in Biologically Active Compounds : This compound is an important intermediate in the synthesis of various biologically active compounds, such as crizotinib. It is synthesized through multiple steps, and its structure is confirmed through spectroscopic methods (Kong et al., 2016).

  • Palladium(II) Complexes with Hybrid Pyrazole Ligands : Related 3,5-dimethylpyrazolic hybrid ligands are synthesized and used to form palladium(II) complexes. These complexes are characterized, and their structures are analyzed, showing potential applications in material science and catalysis (Guerrero et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it can cause skin irritation (H315), respiratory irritation (H335), and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-8-16-10(3)11(9(2)15-16)14-17-12(4,5)13(6,7)18-14/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVMGDHLFGKAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702443
Record name 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1082503-79-4
Record name 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082503-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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